molecular formula C11H12F2O3 B6599949 tert-butyl2,3-difluoro-6-hydroxybenzoate CAS No. 1842401-06-2

tert-butyl2,3-difluoro-6-hydroxybenzoate

Cat. No.: B6599949
CAS No.: 1842401-06-2
M. Wt: 230.21 g/mol
InChI Key: LOBUSGSPDXIRJN-UHFFFAOYSA-N
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Description

tert-butyl 2,3-difluoro-6-hydroxybenzoate: is an organic compound with the molecular formula C11H12F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are replaced by fluorine atoms, and the hydroxyl group is present at position 6 The tert-butyl group is attached to the carboxyl group, forming an ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-difluoro-6-hydroxybenzoate typically involves the esterification of 2,3-difluoro-6-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2,3-difluoro-6-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2,3-difluoro-6-hydroxybenzoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 2,3-difluoro-6-hydroxybenzaldehyde or 2,3-difluoro-6-hydroxybenzoquinone.

    Reduction: Formation of tert-butyl 2,3-difluoro-6-hydroxybenzyl alcohol.

    Substitution: Formation of compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: tert-butyl 2,3-difluoro-6-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various enzymes and receptors. It serves as a model compound to investigate the role of fluorine in modulating biological processes.

Medicine: tert-butyl 2,3-difluoro-6-hydroxybenzoate has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-difluoro-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The hydroxyl group at position 6 can participate in hydrogen bonding, further influencing the compound’s interactions with target molecules.

Comparison with Similar Compounds

  • tert-butyl 2,3-difluoro-4-hydroxybenzoate
  • tert-butyl 2,3-difluoro-5-hydroxybenzoate
  • tert-butyl 2,3-difluoro-6-methoxybenzoate

Comparison: tert-butyl 2,3-difluoro-6-hydroxybenzoate is unique due to the specific positioning of the hydroxyl group at position 6, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with hydroxyl groups at different positions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl 2,3-difluoro-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-11(2,3)16-10(15)8-7(14)5-4-6(12)9(8)13/h4-5,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUSGSPDXIRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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